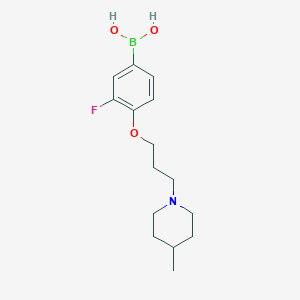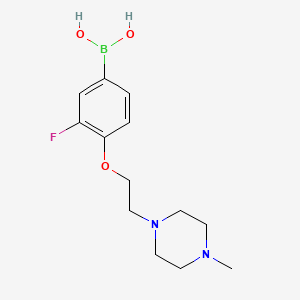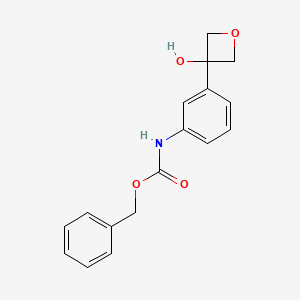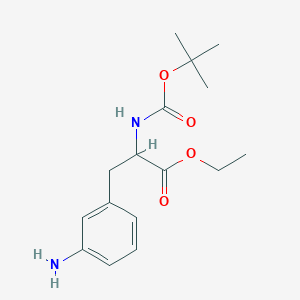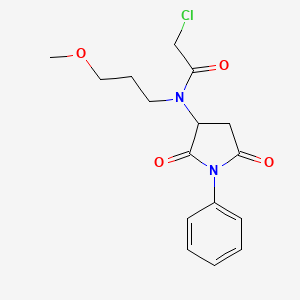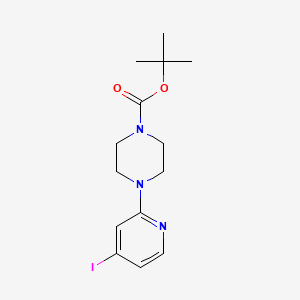
Tert-Butyl-4-(4-iodopyridin-2-yl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20IN3O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. It is used in the synthesis of various heterocyclic compounds and as a building block in medicinal chemistry .
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of piperazine are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate may be explored for similar applications .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical libraries for drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-iodopyridine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with the boronic acid derivative.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate depends on its specific application and the biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the iodopyridine moiety may enhance the compound’s ability to bind to specific targets through halogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-fluoropyridin-2-yl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its bromine, chlorine, and fluorine analogs. The iodine derivative may also exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZSHQMPWBFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



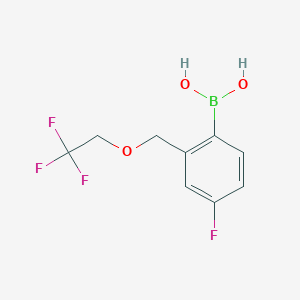
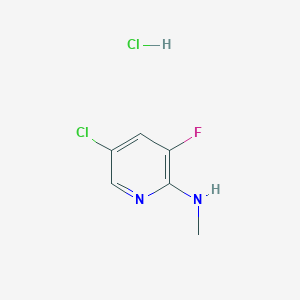
![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)

![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)
![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)

